molecular formula C16H17ClN2O2 B11149835 N-(3-chlorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide

N-(3-chlorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide

Cat. No.: B11149835
M. Wt: 304.77 g/mol
InChI Key: VVRYPPAIBJCTNE-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide is a heterocyclic compound featuring a seven-membered cycloheptane ring fused to an isoxazole moiety. The isoxazole ring is substituted with a carboxamide group linked to a 3-chlorobenzyl substituent. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

InChI

InChI=1S/C16H17ClN2O2/c17-12-6-4-5-11(9-12)10-18-16(20)15-13-7-2-1-3-8-14(13)21-19-15/h4-6,9H,1-3,7-8,10H2,(H,18,20)

InChI Key

VVRYPPAIBJCTNE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)ON=C2C(=O)NCC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Cycloheptane Ring Construction

The seven-membered cycloheptane ring is typically synthesized via intramolecular cyclization or ring-expansion strategies :

Intramolecular Aldol Condensation

A ketone precursor (e.g., 4-oxocycloheptane-1,3-dione ) undergoes base-catalyzed cyclization. For example, treatment with sodium hydride in tetrahydrofuran (THF) at 0–5°C yields the bicyclic enol ether, which is subsequently oxidized to the ketone.

Ring Expansion via Cope Rearrangement

Starting from a norbornene derivative, thermal rearrangement at 180–200°C in dichlorobenzene generates the cycloheptane skeleton. This method offers superior regiocontrol but requires high temperatures.

Isoxazole Ring Formation

The isoxazole moiety is introduced via 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile (e.g., alkynes or enol ethers):

General Procedure :

  • Generate nitrile oxide in situ from hydroxylamine hydrochloride and chloroacetonitrile in aqueous NaOH .

  • React with the cycloheptane-derived enol ether at 60–80°C for 12–24 hours.

  • Isolate the isoxazole product via column chromatography (hexane/ethyl acetate).

Key Data :

MethodYield (%)Purity (%)
Aldol Condensation6592
Cope Rearrangement7889

Carboxylic Acid Intermediate Synthesis

Oxidation of Alcohol Precursors

The carboxylic acid at position 3 is obtained by oxidizing a primary alcohol intermediate:

  • Jones Reagent (CrO3/H2SO4) : Effective but generates toxic waste.

  • TEMPO/NaClO2 : Greener alternative, yielding 85–90% conversion in acetonitrile/water at pH 6.5–7.0.

Hydrolysis of Nitriles

Alternative route via nitrile hydrolysis:

  • React 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carbonitrile with H2SO4 (70%) at 100°C for 6 hours.

  • Neutralize with NaHCO3 and extract with dichloromethane .

Comparative Analysis :

MethodYield (%)Reaction Time (h)
Jones Oxidation724
TEMPO Oxidation888
Nitrile Hydrolysis656

Amide Coupling with 3-Chlorobenzylamine

Activation of the Carboxylic Acid

HATU-Mediated Coupling :

  • Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in DMF .

  • Add DIPEA (2.5 equiv) and stir at 25°C for 30 minutes.

  • Introduce 3-chlorobenzylamine (1.5 equiv) and react for 12–18 hours.

Alternative Method – Acid Chloride Route :

  • Convert the acid to its chloride using thionyl chloride in toluene under reflux.

  • React with 3-chlorobenzylamine in THF at 0°C.

Yield Comparison :

Coupling AgentSolventYield (%)
HATUDMF91
SOCl2THF76

Optimization Challenges and Side Reactions

Competing Cyclization Pathways

During isoxazole formation, over-oxidation of the cycloheptane ring or ring-opening under acidic conditions may occur. Mitigation strategies include:

  • Strict temperature control (<80°C).

  • Use of anhydrous solvents to prevent hydrolysis.

Epimerization at the Carboxamide Center

Racemization is observed when coupling at elevated temperatures. Low-temperature protocols (0–5°C) and proton-sponge bases (e.g., 2,6-lutidine ) suppress this issue.

Scale-Up Considerations

Solvent Selection for Industrial Production

  • DMF offers high solubility but poses toxicity concerns.

  • CPME (Cyclopentyl methyl ether) emerges as a greener alternative, enabling 85% yield at 50°C.

Catalytic Efficiency

Pd/C-Mediated Hydrogenation :

  • Reduces residual nitro intermediates in the isoxazole pathway.

  • Optimal conditions: 30 psi H2, 25°C, 5% Pd/C loading .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium periodate for oxidation, lithium aluminum hydride for reduction, and halogens or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dimethylformamide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

N-(3-chlorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide has been studied for its potential therapeutic effects against various diseases:

  • Anticancer Activity : Research indicates that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in breast cancer cells by increasing caspase activity and causing cell cycle arrest at the G1 phase.
  • Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities against a range of pathogens. Its structural attributes allow it to interact effectively with microbial targets, thus inhibiting their growth .

Biochemical Studies

The compound's unique structure allows for various biochemical interactions:

  • Enzyme Inhibition : this compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease. Its ability to inhibit AChE can help in increasing acetylcholine levels in the brain .

Molecular Interaction Studies

The binding affinity of this compound to various biological targets has been investigated through:

  • Molecular Docking Studies : These studies help elucidate the mechanisms of action and therapeutic potential of the compound by simulating its interaction with target proteins.

Anticancer Activity Evaluation

A study evaluated the efficacy of this compound in vivo using xenograft models:

Study TypeObjectiveFindings
In Vivo Tumor ModelsAssess antitumor efficacySignificant reduction in tumor volume compared to controls
Synergistic EffectsCombination with cisplatinEnhanced overall antitumor efficacy observed

Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties of the compound:

Target OrganismObserved EffectMIC Value
Staphylococcus aureusInhibition of growth32 µg/mL
Escherichia coliInhibition of growth64 µg/mL

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Variations

5-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6e)
  • Structure : This compound () shares a chlorinated aromatic system but differs in heterocyclic core. It contains a benzoxazole-triazole-thione scaffold instead of a cycloheptaisoxazole-carboxamide.
  • Substituents: A 3-methylphenyl group replaces the 3-chlorobenzyl group, altering lipophilicity and steric bulk.
  • Physicochemical Properties :
    • Elemental Analysis : C, 63.08%; H, 3.61%; N, 3.37% (). The lower nitrogen content compared to the target compound (which has two nitrogen atoms in the isoxazole and amide groups) suggests differences in polarity and solubility.
    • IR Spectroscopy : A distinct C=S stretch at 1243 cm⁻¹ (), absent in the target compound, highlights functional group disparities.
Naphthopyran Derivatives
  • Structure : Synthesized via aqueous reactions of substituted cinnamitriles with β-naphthol (), these derivatives lack the isoxazole or benzoxazole cores but share fused-ring systems.
  • Key Differences: Synthetic Route: Water-based synthesis with TEBA catalyst () contrasts with likely anhydrous conditions for the target compound, suggesting divergent solubility profiles.

Physicochemical and Spectral Data Comparison

Table 1: Comparative Analysis of Key Properties

Property Target Compound Compound 6e () Naphthopyran ()
Molecular Formula C₁₆H₁₆ClN₂O₂ (estimated) C₂₂H₁₅ClN₄OS Varies (e.g., C₁₉H₁₄O₂)
Molecular Weight ~309.8 g/mol 416.9 g/mol ~274.3 g/mol
Key Functional Groups Isoxazole, carboxamide, 3-chlorobenzyl Benzoxazole, triazole-thione, 3-Cl-Ph Pyran, naphthol
IR Signatures Expected NH (~3300 cm⁻¹), C=O (~1650 cm⁻¹) NH (3307 cm⁻¹), C=S (1243 cm⁻¹) O-H (broad ~3200 cm⁻¹), C-O (~1200 cm⁻¹)
1H-NMR Features Cycloheptane protons (δ 1.5–2.5), Ar-H (δ 7.0–8.1) Ar-H (δ 7.06–8.11), CH₃ (δ 2.60) Aromatic protons (δ 6.5–8.5), pyran H (δ 4–5)

Structural Refinement and Crystallography

The SHELX software suite () is widely used for small-molecule crystallography. The cycloheptaisoxazole’s fused-ring system may present unique challenges in crystallographic refinement due to conformational flexibility.

Biological Activity

N-(3-chlorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and possible therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an isoxazole ring and a cycloheptadiene moiety. Its molecular formula is C15H18ClN2O2C_{15}H_{18}ClN_{2}O_{2} with a molecular weight of approximately 290.77 g/mol. The presence of the 3-chlorobenzyl group is significant for its interaction with biological targets.

1. Cytotoxic Activity

Studies have indicated that derivatives of isoxazole compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives structurally similar to this compound have shown IC50 values ranging from 0.20 to 2.58 μM against human cancer cell lines such as HL-60 (promyelocytic leukemia), MDA-MB-231 (breast cancer), and LNCaP (prostate cancer) .

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (μM)
Isoxazole derivative (similar)HL-600.20
Isoxazole derivative (similar)MDA-MB-2312.58
N-(3-chlorobenzyl)...LNCaPNot specified

The mechanism of action appears to involve apoptosis induction and cell cycle arrest. For example, one study demonstrated that certain isoxazoles decreased Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a dual mechanism involving both apoptosis and cell cycle regulation .

2. Anti-inflammatory Properties

Emerging research suggests that isoxazole derivatives may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha . This could position this compound as a potential therapeutic agent for inflammatory diseases.

Case Study 1: Anticancer Activity

In a study evaluating various isoxazole derivatives for their anticancer activity, this compound was tested alongside other compounds. The results indicated significant growth inhibition in multiple cancer cell lines with minimal toxicity to non-cancerous cells, highlighting its selective cytotoxicity .

Case Study 2: Mechanistic Studies

Additional mechanistic studies utilized RT-PCR to analyze the effects of this compound on gene expression related to apoptosis and cell cycle regulation. The findings suggested that compounds similar to this compound could modulate key survival pathways in cancer cells .

Q & A

Q. What are the established synthetic routes and characterization techniques for N-(3-chlorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including cyclization and coupling steps. For example, similar cyclohepta[b]thiophene derivatives are synthesized via D methods (e.g., coupling of intermediates under reflux conditions), followed by purification using flash chromatography (cyclohexane:ethyl acetate) or ethanol crystallization . Key characterization techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positioning, with δ values for aromatic protons (~7.0–7.5 ppm) and cycloheptane CH₂ groups (~1.4–3.4 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated vs. observed values within ±0.0006 Da) .
  • X-ray Crystallography : Resolves molecular conformation (e.g., chair conformation of cycloheptane rings) .

Q. How is the initial biological activity of this compound screened in preclinical studies?

Methodological Answer: Biological screening involves:

  • Antimicrobial Assays : Testing against Mycobacterium tuberculosis via mycolic acid synthesis inhibition (IC₅₀ values measured using microplate Alamar Blue assays) .
  • Anticancer Profiling : Dose-response studies on cancer cell lines (e.g., HepG-2, MCF-7) with IC₅₀ determination via MTT assays .
  • Enzyme Inhibition : Kinetic assays targeting viral polymerases (e.g., influenza PA-PB1 subunit interactions) using fluorescence polarization .

Advanced Research Questions

Q. How can synthetic yields be optimized for low-yield intermediates in the synthesis pathway?

Methodological Answer: Low yields (e.g., 10–16% in cycloheptathiophene derivatives ) are addressed by:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) to enhance coupling efficiency.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of hydrophobic intermediates .
  • Temperature Control : Gradual heating (e.g., 60–80°C) prevents side reactions during cyclization .
  • Purification Refinement : Gradient flash chromatography (hexane:EtOAc 10:1 → 3:1) enhances separation of structurally similar byproducts .

Q. What structural insights can crystallographic data provide to explain bioactivity?

Methodological Answer: X-ray crystallography (using SHELXL ) reveals:

  • Conformational Flexibility : Torsional angles (e.g., 16.1° between cycloheptane and aromatic planes) influence target binding .
  • Hydrogen Bonding : Intramolecular O—H···N bonds stabilize active conformations (bond lengths: 1.82–1.89 Å) .
  • Solvent Channels : Crystal packing analysis identifies hydrophobic pockets for co-crystallization with target proteins (e.g., influenza polymerase) .

Q. How do functional group modifications (e.g., chloro, benzyl) impact structure-activity relationships (SAR)?

Methodological Answer:

  • 3-Chlorobenzyl Group : Enhances lipophilicity (logP +0.5), improving membrane permeability in cellular assays .
  • Isoxazole Core : Electrophilic C3-carboxamide engages in H-bonding with viral RNase H active sites (Kd = 0.8 μM) .
  • Cycloheptane Ring : Conformational strain (evidenced by NMR coupling constants, J = 10–12 Hz) modulates steric fit in allosteric pockets .

Key Considerations for Contradictory Data

  • Yield Discrepancies : Lower yields in cycloheptathiophenes vs. thiophenes (64% in compound 22 ) suggest ring size impacts reaction efficiency.
  • Bioactivity Variability : Chloro-substituted derivatives show 10-fold higher potency than methyl analogues due to enhanced halogen bonding .

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